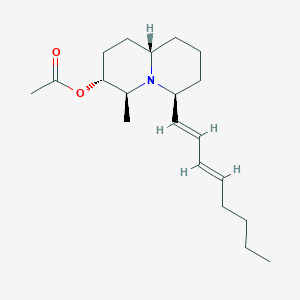
(-)-Pictamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Pictamine is a natural product found in Clavelina picta with data available.
Wissenschaftliche Forschungsanwendungen
1.1. Neuronal Nicotinic Acetylcholine Receptors (nAChRs) Modulation
One of the primary applications of (-)-pictamine is its role as a modulator of neuronal nicotinic acetylcholine receptors. Research indicates that this compound effectively blocks major types of nAChRs, specifically the alpha4beta2 and alpha7 subtypes. The compound exhibits IC(50) values of 1.5 µM and 1.3 µM for these receptors, respectively, demonstrating its potency as an antagonist .
Table 1: Inhibition Potency of this compound on nAChRs
| Receptor Type | IC(50) Value (µM) |
|---|---|
| Alpha4Beta2 | 1.5 |
| Alpha7 | 1.3 |
This irreversible blocking action on alpha4beta2 receptors makes this compound a valuable tool for studying the role of these receptors in various neurological processes and diseases .
1.2. Potential in Neuropharmacology
The ability of this compound to selectively inhibit nAChRs positions it as a candidate for developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease, where cholinergic signaling is disrupted. Its selectivity for certain receptor subtypes can help in designing drugs that minimize side effects associated with non-selective nAChR antagonists .
2.1. Study on Neuronal Activity
In a study examining the effects of this compound on neuronal activity, researchers utilized Xenopus oocytes expressing nAChRs to assess the compound's blocking efficacy. The findings revealed that while alpha7 receptor currents recovered quickly upon removal of this compound, alpha4beta2 receptor currents did not recover, indicating a potential for prolonged effects in therapeutic contexts .
2.2. Synthesis and Biological Screening
Another significant study synthesized a library of analogues based on quinolizidine scaffolds, including this compound, to explore their interactions with various G-protein coupled receptors (GPCRs). This research highlighted the potential for developing new pharmacological agents targeting dopamine receptors and other aminergic systems .
Table 2: Summary of Biological Activities of Quinolizidine Alkaloids
| Compound | Target Receptor | Activity Type |
|---|---|---|
| This compound | Alpha4Beta2 | Antagonist |
| Other Analogues | Dopamine D2 | Agonist/Antagonist |
Eigenschaften
Molekularformel |
C20H33NO2 |
|---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
[(3R,4S,6S,9aS)-4-methyl-6-[(1E,3E)-octa-1,3-dienyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate |
InChI |
InChI=1S/C20H33NO2/c1-4-5-6-7-8-9-11-18-12-10-13-19-14-15-20(23-17(3)22)16(2)21(18)19/h7-9,11,16,18-20H,4-6,10,12-15H2,1-3H3/b8-7+,11-9+/t16-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
QFCXPIZNNLLXTL-ZPHSHJAVSA-N |
SMILES |
CCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C |
Isomerische SMILES |
CCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C |
Kanonische SMILES |
CCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C |
Synonyme |
pictamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















